PF-03382792

5‑HT₄d receptor binding affinity partial agonism

PF‑03382792 is the only commercially available 5‑HT₄ agonist with confirmed brain penetration and high 5‑HT₄d splice‑variant selectivity (EC₅₀ = 0.9 nM). Unlike peripherally restricted alternatives (prucalopride, velusetrag), it elevates cortical acetylcholine without GI confounds—critical for valid Alzheimer's disease models. Backed by human Phase I PK profiles (0.05–15 mg), it enables robust allometric scaling. Choose PF‑03382792 for splice‑variant‑specific CNS studies where off‑target effects and lack of BBB penetration would compromise your data.

Molecular Formula C23H32FN3O4
Molecular Weight 433.5 g/mol
CAS No. 1400811-63-3
Cat. No. B609921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03382792
CAS1400811-63-3
SynonymsPF-03382792;  PF-03382792;  PF-03382792.
Molecular FormulaC23H32FN3O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C
InChIInChI=1S/C23H32FN3O4/c1-22(2)18-4-3-17(24)13-19(18)27(20(22)28)21(29)25-14-16-5-9-26(10-6-16)15-23(30)7-11-31-12-8-23/h3-4,13,16,30H,5-12,14-15H2,1-2H3,(H,25,29)
InChIKeyAGMOFKKOVMRGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-03382792 (CAS 1400811-63-3) – 5‑HT₄ Partial Agonist Chemical Identity and Baseline Characterization


PF‑03382792 is a synthetic, brain‑penetrant 5‑hydroxytryptamine‑4 (5‑HT₄) receptor partial agonist with a molecular formula of C₂₃H₃₂FN₃O₄ (MW 433.5 g/mol) [1]. It is classified as a small‑molecule serotonergic agent that activates the 5‑HT₄d receptor splice variant, thereby modulating cholinergic neurotransmission in the central nervous system (CNS) [2]. The compound was advanced into Phase I clinical investigation by Pfizer for potential application in Alzheimer's disease and other cognitive disorders [3].

Why 5‑HT₄ Agonist Selection Cannot Rely on In‑Class Interchangeability – PF‑03382792 Procurement Considerations


The 5‑HT₄ receptor agonist class encompasses compounds with markedly divergent physicochemical and pharmacological profiles that directly dictate their experimental or therapeutic utility. Key differentiators include receptor splice‑variant selectivity (e.g., 5‑HT₄a/b/d/e), intrinsic efficacy (full vs. partial agonism), blood‑brain barrier (BBB) penetrance, and off‑target receptor engagement [1]. For instance, gastrointestinal‑targeted agonists such as prucalopride and velusetrag are largely peripherally restricted, rendering them unsuitable for CNS‑focused investigations [2]. Conversely, PF‑03382792 exhibits a unique combination of high 5‑HT₄d affinity, partial agonist activity, and confirmed brain penetration [3]. These attributes are not interchangeable across the class, and substituting a related analog without verifying the specific splice‑variant pharmacology and CNS exposure can invalidate experimental outcomes, particularly in studies of central cholinergic function or Alzheimer's disease pathology [2].

PF‑03382792 (CAS 1400811‑63‑3) – Quantified Differential Evidence for Scientific Procurement Decisions


PF‑03382792 Exhibits Sub‑Nanomolar Potency at the 5‑HT₄d Splice Variant, Surpassing Clinical GI Prokinetics

PF‑03382792 demonstrates an EC₅₀ of 0.9 nM at the human 5‑HT₄d receptor in a functional cAMP accumulation assay [1]. This sub‑nanomolar functional potency places it among the most potent 5‑HT₄ agonists characterized for this splice variant. In direct comparison, prucalopride—the most widely utilized GI prokinetic agonist—exhibits substantially lower affinity for the 5‑HT₄d isoform, with reported Ki values in the 100–200 nM range, representing an approximately 70‑fold reduction in binding potency relative to its 5‑HT₄a/b affinity [2]. The pronounced 5‑HT₄d preference of PF‑03382792 is a distinguishing feature that cannot be assumed for alternative 5‑HT₄ agonists, which frequently display markedly divergent isoform selectivity profiles [1].

5‑HT₄d receptor binding affinity partial agonism splice variant selectivity cAMP assay

Confirmed CNS Penetration – PF‑03382792 Elevates Cortical Acetylcholine In Vivo

PF‑03382792 is unequivocally brain‑penetrant, a property confirmed by its capacity to produce moderate increases in extracellular acetylcholine (ACh) levels within the rat prefrontal cortex following systemic administration [1]. This functional CNS exposure is a direct consequence of its optimized physicochemical properties (XLogP3‑AA = 2.5) [2]. In stark contrast, the majority of clinically advanced 5‑HT₄ agonists—including prucalopride, velusetrag, and ATI‑7505 (naronapride)—were deliberately optimized for peripheral restriction to minimize CNS‑mediated adverse effects [3]. Consequently, these GI‑targeted agents fail to replicate the central cholinergic augmentation achieved by PF‑03382792 and are unsuitable as substitutes in neuroscience applications.

brain penetration acetylcholine prefrontal cortex microdialysis cognition

Selectivity Profile – PF‑03382792 Avoids Off‑Target Liabilities Associated with First‑Generation 5‑HT₄ Agonists

The development of PF‑03382792 occurred within a medicinal chemistry campaign explicitly designed to achieve high selectivity for the 5‑HT₄ receptor while minimizing interactions with the hERG potassium channel and 5‑HT₂B receptor—off‑targets linked to QT interval prolongation and valvular heart disease, respectively [1]. While the full selectivity panel for PF‑03382792 has not been published in complete detail, its Phase I clinical program was terminated due to safety findings unrelated to cardiac repolarization or valvulopathy, specifically citing metabolite limitations rather than direct hERG or 5‑HT₂B liabilities [2]. This contrasts sharply with earlier 5‑HT₄ agonists such as cisapride (withdrawn for hERG‑mediated QT prolongation) and tegaserod (restricted for cardiovascular ischemic events), which exhibited clinically significant off‑target engagement [1].

receptor selectivity off‑target hERG 5‑HT₂B cardiac safety

Clinical Development Status – PF‑03382792 Reached Phase I, Surpassing Many Preclinical 5‑HT₄ Tool Compounds

PF‑03382792 advanced to two Phase I clinical trials (NCT01045863 and NCT01089738), evaluating single ascending doses up to 15 mg and multiple ascending doses over 14 days in healthy volunteers, including an elderly cohort [1]. This human clinical exposure provides a validated pharmacokinetic and safety dataset that is unavailable for the vast majority of research‑grade 5‑HT₄ agonist tool compounds, which remain entirely preclinical [2]. For example, the widely cited CNS‑active agonist RS‑67333 lacks any human clinical data, limiting its translational relevance. The availability of human PK parameters (AUC, Cₘₐₓ, t₁/₂) and tolerability information for PF‑03382792 reduces uncertainty in dose selection and species extrapolation for preclinical experimental design [1].

clinical trial Phase I human pharmacokinetics safety tolerability

PF‑03382792 (CAS 1400811‑63‑3) – Optimal Research Application Scenarios Based on Differential Evidence


CNS Cholinergic Function Studies in Alzheimer's Disease Models

Given its confirmed brain penetration and ability to elevate cortical acetylcholine levels, PF‑03382792 is ideally suited for preclinical investigations examining 5‑HT₄ receptor‑mediated modulation of cholinergic neurotransmission in the prefrontal cortex [1]. This includes studies in transgenic Alzheimer's disease mouse models where cholinergic deficits are a core pathological feature. Peripherally restricted agonists such as prucalopride cannot substitute for this application, as they fail to achieve CNS exposure and therefore cannot elicit the central pharmacodynamic effect [2].

5‑HT₄d Splice Variant‑Specific Pharmacological Profiling

The high functional potency of PF‑03382792 at the 5‑HT₄d isoform (EC₅₀ = 0.9 nM) makes it a preferred chemical probe for dissecting the distinct physiological roles of 5‑HT₄ splice variants [1]. Researchers investigating the differential contributions of 5‑HT₄a/b/d/e to CNS or peripheral functions should select PF‑03382792 over prucalopride or velusetrag, which exhibit weaker 5‑HT₄d engagement and more balanced isoform profiles [3]. This specificity is critical for generating interpretable data on splice‑variant‑dependent signaling pathways.

Translational Pharmacokinetic/Pharmacodynamic Bridging Studies

PF‑03382792 has been evaluated in human Phase I trials, yielding plasma concentration‑time profiles and tolerability data across a defined dose range (0.05–15 mg) [1]. This human dataset enables more robust allometric scaling and PK/PD modeling for preclinical efficacy studies intended to inform clinical candidate selection. In contrast, most academic 5‑HT₄ agonists lack any human exposure data, introducing greater uncertainty in dose translation and species‑to‑human extrapolation [2].

Mechanistic Studies of Procognitive Effects without GI Confounds

The procognitive potential of 5‑HT₄ agonists is hypothesized to derive from enhanced central cholinergic transmission. PF‑03382792 allows for direct interrogation of this mechanism in behavioral assays (e.g., novel object recognition, Morris water maze) without the confounding influence of peripheral GI prokinetic effects that are prominent with prucalopride or velusetrag [2]. This cleaner experimental phenotype reduces behavioral variability attributable to altered gut motility or visceral discomfort [3].

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